molecular formula C17H25N3O3 B5585020 N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine

N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine

Cat. No. B5585020
M. Wt: 319.4 g/mol
InChI Key: HXUIWELMZZUCJS-QGOAFFKASA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives, including those related to N-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-4-morpholinamine, involves various methods. A study by Tan Bin (2011) describes the synthesis of a related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, through cyclization, reduction, and acidification, achieving a 62.3% yield (Tan Bin, 2011). Similarly, S. Kato et al. (1992) synthesized a series of benzamides with morpholine components, showcasing a diverse range of morpholine derivatives (S. Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex. M. Yusof and B. Yamin (2005) analyzed a morpholine compound, providing insights into its structural stability and hydrogen bonding characteristics (M. Yusof & B. Yamin, 2005).

Chemical Reactions and Properties

Research on morpholine derivatives often focuses on their chemical reactions and properties. For instance, A. Singh et al. (2000) explored the complexation of morpholine derivatives with palladium(II) and mercury(II), revealing important aspects of their chemical behavior (A. Singh et al., 2000).

Physical Properties Analysis

The physical properties of morpholine derivatives are crucial for understanding their behavior in different environments. Studies like those by Cai Zhi (2010) provide valuable insights into the crystal structure and physical stability of these compounds (Cai Zhi, 2010).

Chemical Properties Analysis

Investigating the chemical properties of morpholine derivatives is essential for their application in various fields. For example, research by S. Kato et al. (1991) on benzamides, which include morpholine elements, highlights the influence of different substituents on their chemical properties (S. Kato et al., 1991).

properties

IUPAC Name

(E)-1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-N-morpholin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-21-17-3-2-15(13-18-20-6-10-23-11-7-20)12-16(17)14-19-4-8-22-9-5-19/h2-3,12-13H,4-11,14H2,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUIWELMZZUCJS-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCOCC2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCOCC2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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